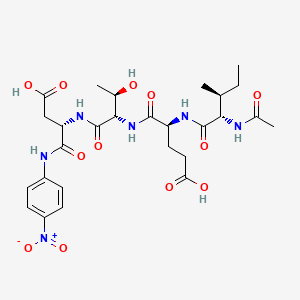
1-ベンジル-4-オキソピペリジン-3-カルボン酸
概要
説明
1-Benzyl-4-oxopiperidine-3-carboxylic acid, also known as BOPC, is a chemical compound found in a variety of sources, including plants, fungi, and bacteria. It has a wide range of applications in scientific research, including in the synthesis of drugs, the study of biochemical and physiological effects, and the development of new laboratory experiments.
科学的研究の応用
作用機序
Target of Action
It has been used as a building block for the syntheses of receptor agonists and antagonists , suggesting that it may interact with various receptors in the body.
Mode of Action
As a building block for receptor agonists and antagonists, it likely interacts with its targets to modulate their activity
Biochemical Pathways
Given its use in the synthesis of receptor agonists and antagonists , it may influence various pathways depending on the specific receptors it targets.
Result of Action
As a building block for receptor agonists and antagonists, its effects would likely depend on the specific receptors it targets and the downstream effects of their modulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-4-oxopiperidine-3-carboxylic acid .
Safety and Hazards
The safety and hazards associated with 1-Benzyl-4-oxopiperidine-3-carboxylic acid include the need to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
生化学分析
Biochemical Properties
1-Benzyl-4-oxopiperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of receptor agonists and antagonists . The compound’s interactions with enzymes often involve binding to active sites, which can either inhibit or activate the enzyme’s function. Additionally, 1-Benzyl-4-oxopiperidine-3-carboxylic acid can form complexes with proteins, affecting their stability and activity.
Cellular Effects
The effects of 1-Benzyl-4-oxopiperidine-3-carboxylic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the binding to dopamine receptors in certain cell types . This interaction can alter the signaling pathways within the cell, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, 1-Benzyl-4-oxopiperidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . The compound also affects gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-4-oxopiperidine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-oxopiperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity or enzyme function. At higher doses, it can cause toxic or adverse effects . These threshold effects are critical for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-Benzyl-4-oxopiperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Benzyl-4-oxopiperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in various biological contexts.
Subcellular Localization
1-Benzyl-4-oxopiperidine-3-carboxylic acid exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
特性
IUPAC Name |
1-benzyl-4-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-6-7-14(9-11(12)13(16)17)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNFTHBRZIIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624486 | |
| Record name | 1-Benzyl-4-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85277-13-0 | |
| Record name | 1-Benzyl-4-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)


![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)
